8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one
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Overview
Description
8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound belonging to the indole family. This compound is of significant interest due to its potential biological activities, particularly in medicinal chemistry. It is structurally characterized by a chloro-substituted indole ring fused with a tetrahydropyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide.
Major Products
The major products formed from these reactions include various substituted indoles and tetrahydroindoles, depending on the specific reagents and conditions used.
Scientific Research Applications
8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, inhibiting their activity. Molecular docking studies have shown that it can fit into the active sites of enzymes, blocking their function and leading to the inhibition of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Another indole derivative with similar biological activities.
6-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one: A closely related compound with a different chloro substitution pattern.
Uniqueness
8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one is unique due to its specific chloro substitution, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for developing new pharmaceuticals with targeted activities.
Properties
CAS No. |
5565-76-4 |
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Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
8-chloro-2,3,9,9a-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H9ClN2O/c12-8-3-1-2-6-7-4-5-13-11(15)10(7)14-9(6)8/h1-4,10,14H,5H2,(H,13,15) |
InChI Key |
SXQXFBWPESOCKS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(C(=O)N1)NC3=C2C=CC=C3Cl |
Origin of Product |
United States |
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